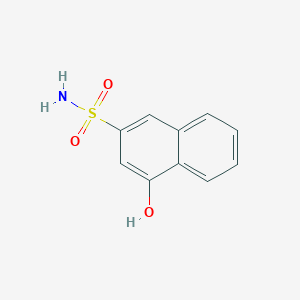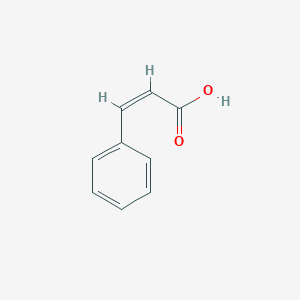![molecular formula C16H13NO4 B086137 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 14482-04-3](/img/structure/B86137.png)
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, also known as acridone, is a heterocyclic compound that has been extensively studied for its various biological activities. Acridone is a yellow crystalline solid that has been used in the synthesis of many other compounds due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Acridone has been extensively studied for its various biological activities. It has been found to possess antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. Acridone has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and topoisomerase. Due to these properties, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is not fully understood. However, it is believed that 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to improved cognitive function.
Biochemische Und Physiologische Effekte
Acridone has been shown to have several biochemical and physiological effects. For example, it has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Acridone has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to possess anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and identifying potential drug targets. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is relatively easy to synthesize and is readily available. However, one limitation of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its toxicity. Acridone has been shown to be toxic to certain cells, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are many future directions for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one research. One area of interest is the development of new drugs for the treatment of various diseases. Acridone has been shown to possess many biological activities that could be useful in the development of new drugs. Another area of interest is the development of new synthetic methods for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one. New methods could improve the yield and purity of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, making it easier to work with in lab experiments. Finally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one and its effects on various cellular targets.
Synthesemethoden
The synthesis of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one can be achieved by many different methods. One of the most common methods is the Povarov reaction, which involves the condensation of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method involves the oxidation of 9-methylacridine with potassium permanganate, followed by the addition of methanol and sulfuric acid. Acridone can also be synthesized by the reaction of 9-anthracenecarboxaldehyde with methylamine in the presence of a Lewis acid catalyst.
Eigenschaften
CAS-Nummer |
14482-04-3 |
|---|---|
Produktname |
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C16H13NO4/c1-17-11-6-4-3-5-9(11)14(18)10-7-12(19-2)15-16(13(10)17)21-8-20-15/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
NKZNKBLXNLBATF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
Synonyme |
4-Methoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



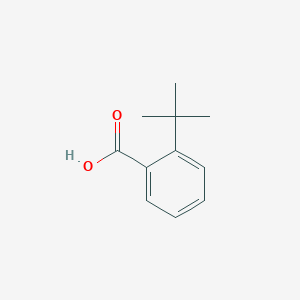
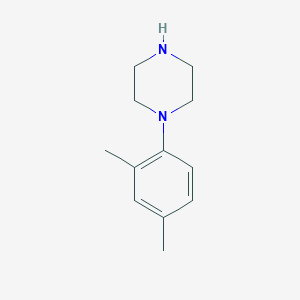
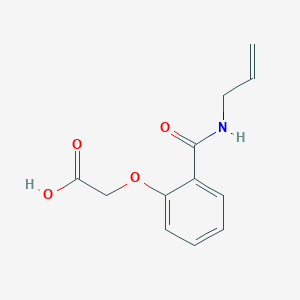

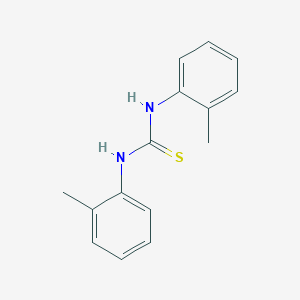

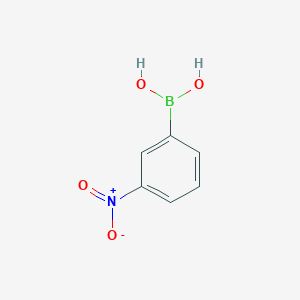
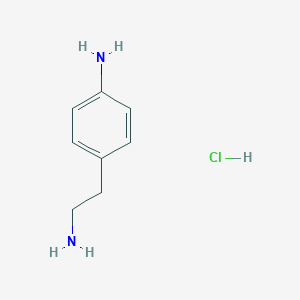

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
